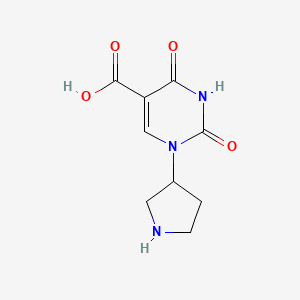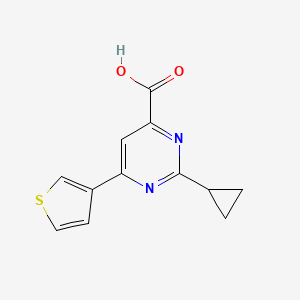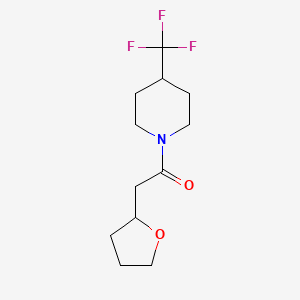
2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrofuran ring, a piperidine ring with a trifluoromethyl group, and an ethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Tetrahydrofuran Ring: Starting with a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.
Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Addition of Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl group and other functional groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-2-yl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Tetrahydrofuran-2-yl)-1-(4-chloropiperidin-1-yl)ethanone: Contains a chlorine atom instead of a trifluoromethyl group.
2-(Tetrahydrofuran-2-yl)-1-(4-fluoropiperidin-1-yl)ethanone: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(Tetrahydrofuran-2-yl)-1-(4-(trifluoromethyl)piperidin-1-yl)ethanone imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18F3NO2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H18F3NO2/c13-12(14,15)9-3-5-16(6-4-9)11(17)8-10-2-1-7-18-10/h9-10H,1-8H2 |
InChI Key |
LCYSEZSXWOBGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(=O)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
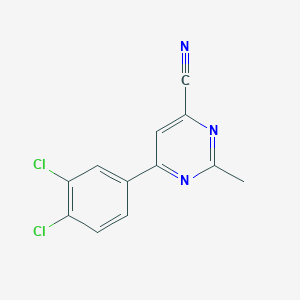
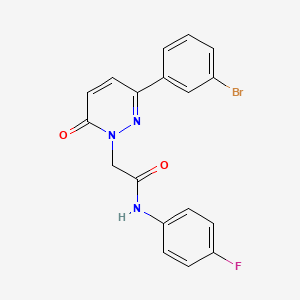
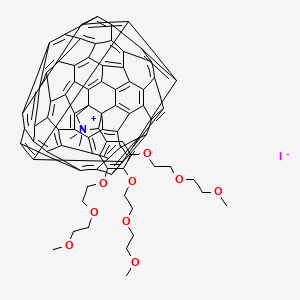
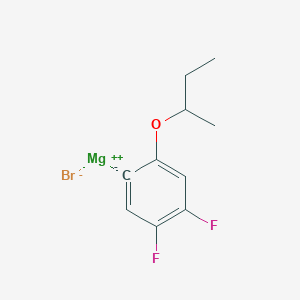

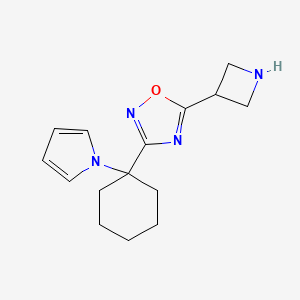

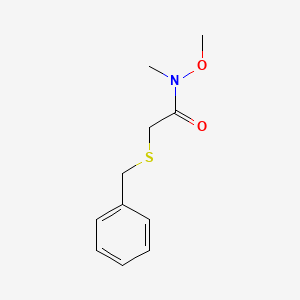

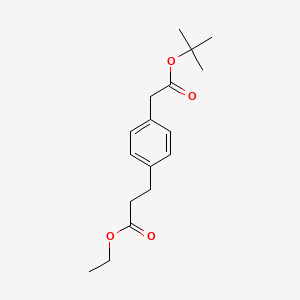
![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
